

# what is Miransertib and what does it treat

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## Compound Focus: Miransertib

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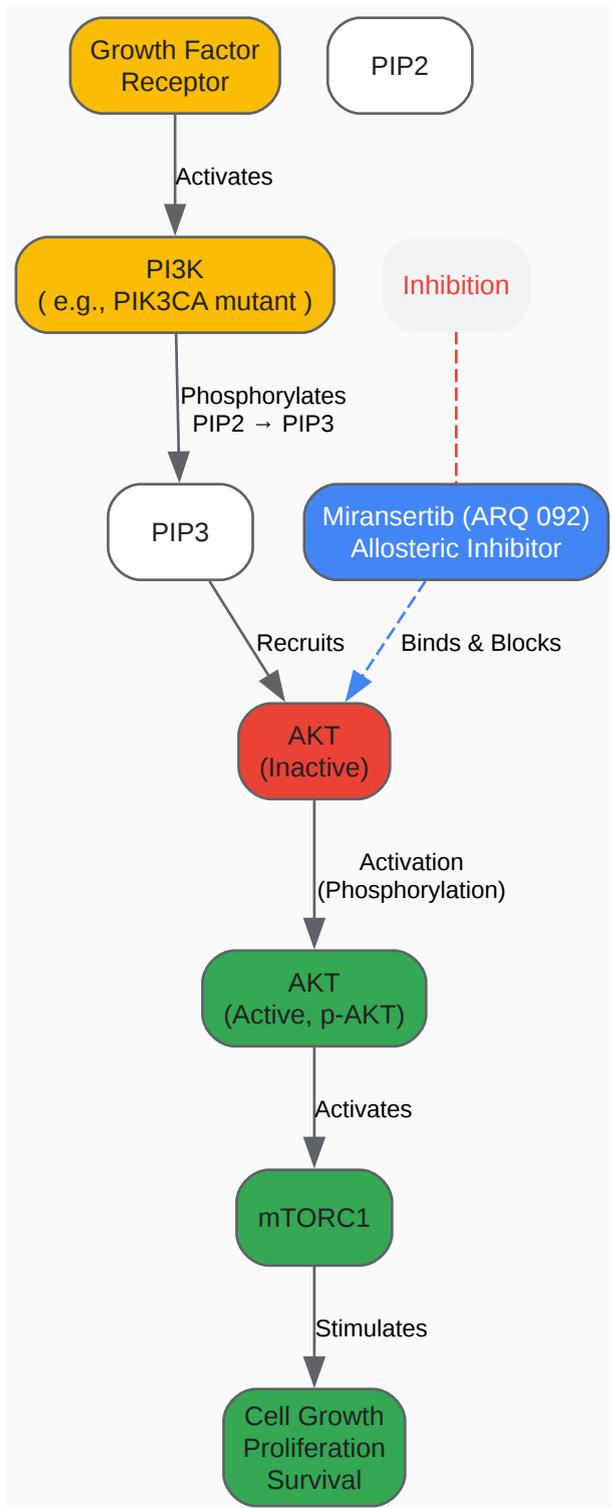
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## Mechanism of Action and Signaling Pathway

**Miransertib** directly targets the AKT kinase within the **PI3K-AKT-mTOR signaling pathway** [1]. This pathway is crucial for regulating fundamental cellular processes, and its overactivation—often due to mutations in genes like *PIK3CA* or *AKT1*—drives uncontrolled cellular growth and survival [2] [3]. As an allosteric inhibitor, **Miransertib** binds to AKT outside its active site, blocking its activation and function [4] [5].

The following diagram illustrates the PI3K-AKT-mTOR pathway and **Miransertib**'s inhibitory role.



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Diagram: **Miransertib** inhibits the PI3K-AKT-mTOR pathway. Gain-of-function mutations in PIK3CA or AKT1 (highlighted in yellow) lead to constitutive pathway activation. **Miransertib** (blue) acts as an allosteric

inhibitor by binding to inactive AKT, preventing its phosphorylation and activation, thereby downregulating downstream signals for cell growth and survival [2] [1] [5].

## Clinical Applications and Indications

**Miransertib** is primarily being studied for rare diseases driven by mutations in the PI3K-AKT pathway, with research also exploring its potential in other areas.

- **PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome:** The most advanced clinical development for **Miransertib** is in these rare mosaic overgrowth disorders [2]. The Phase 1/2 MOSAIC trial demonstrated that **Miransertib** was safe and tolerable in patients, including children [2]. Case reports have shown symptomatic improvement, such as reduced overgrowth volume and decreased pain [3] [6].
- **Oncology (Solid Tumors and Lymphoma):** **Miransertib** was initially developed as an anticancer agent [7] [8]. However, clinical development for several cancer indications, including endometrial cancer, ovarian cancer, lymphoma, and solid tumors, appears to have been **discontinued** [8].
- **Leishmaniasis:** Promising **preclinical research** has identified **Miransertib** as a potential oral therapy for visceral and cutaneous leishmaniasis [4]. Studies in infected mice showed it effectively reduced parasite load, working by enhancing autophagy in host macrophages to kill the intracellular parasite [4]. This suggests a potential for drug repurposing, though clinical trials are needed.

## Key Experimental Data and Protocols

For researchers, detailed methodologies from foundational studies provide critical insights for designing experiments.

- **In Vitro Anti-leishmanial Activity Assessment** [4]: This study evaluated **Miransertib**'s efficacy against *Leishmania donovani* and *L. amazonensis*.
  - **Infection Model:** Differentiated human THP-1 or murine RAW264.7 macrophage cells were infected with stationary-phase promastigotes at an MOI of 20:1 or 1:5 [4].
  - **Drug Treatment:** After 24 hours of infection, cells were treated with **Miransertib** (0-5  $\mu$ M) for an additional 24 hours [4].
  - **Outcome Measures:** Infected cells were stained (Wright-Giemsa) and manually counted. A parasite rescue and transformation assay was also used: infected cells were lysed with 0.01% SDS, and rescued amastigotes were transformed into promastigotes in culture at 26°C, with growth evaluated after 48 hours [4].

- **Key Finding: Miransertib** was markedly effective against intracellular amastigotes without significant toxicity to host macrophages [4].
- **Pharmacodynamic Study in Proteus Syndrome** [5]: A Phase 0/1 pilot study established a pharmacodynamically optimal dose for a rare disease population.
  - **Study Design:** Non-randomized, open-label, dose escalation/de-escalation in patients with a confirmed *AKT1* E17K mutation [5].
  - **Primary Endpoint:** A 50% reduction in phosphorylated AKT (pAKT) levels in affected tissue, measured via serial 3mm punch biopsies [5].
  - **Dosing:** A starting dose of **5 mg/m<sup>2</sup>/day** (much lower than oncology doses) was used. Paired skin biopsies were taken pre-treatment, at day 15 of cycle 1 (C1D15), and at the end of cycle 3 (C4D1) [5].
  - **Analysis:** Biopsies were split for protein and DNA analysis. Western blotting with antibodies against pAKT(S473) and pan-AKT was performed, and signals were quantified using imaging software like ImageJ or Image Studio Lite [5].
  - **Key Finding:** The dose of 5 mg/m<sup>2</sup>/day led to a 50% reduction in pAKT in 5 out of 6 individuals and was well-tolerated, establishing it as a starting point for future efficacy trials [5].

## Safety and Tolerability Profile

Clinical data, particularly from the Phase 1/2 MOSAIC study, provides a clear picture of **Miransertib's** safety in chronic use for overgrowth disorders.

Category	Findings
<b>Most Common Drug-Related AEs</b>	Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%) [2].
<b>Grade 3+ Drug-Related AEs</b>	One Grade 3 event (deep vein thrombosis) reported [2].
<b>Serious Outcomes</b>	No drug-related AEs led to study discontinuation or death [2].
<b>General Tolerability</b>	Safety profile considered acceptable for chronic administration [2] [3].

## Current Status and Future Directions

**Miransertib's** development path illustrates a successful **repurposing strategy** from oncology to rare genetic diseases.

- **Shift in Clinical Focus:** While development has been discontinued for several cancer indications [8], it remains active in **Phase 2** for PROS and Proteus syndrome [9] [2].
- **Ongoing Research Needs:** Future work needs to confirm **efficacy in larger, controlled trials** and define optimal dosing for long-term management [2] [3]. The promising preclinical data for leishmaniasis warrants clinical validation [4].

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